molecular formula C8H8N4S B185664 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 22706-11-2

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B185664
CAS No.: 22706-11-2
M. Wt: 192.24 g/mol
InChI Key: OKNHZPGPLNUEPC-UHFFFAOYSA-N
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Description

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It is characterized by a triazole ring substituted with an amino group at the 4-position and a phenyl group at the 5-position, along with a thiol group at the 3-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metal ions, forming complexes that can inhibit or activate enzymatic activities. For instance, it can form complexes with transition metals, which may alter the activity of metalloenzymes . Additionally, its thiol group allows it to participate in redox reactions, potentially influencing the redox state of cells and affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect the activity of enzymes involved in signal transduction pathways . Furthermore, its ability to modulate redox states can lead to changes in gene expression, as many transcription factors are sensitive to the cellular redox environment . This compound may also impact cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that inhibit or activate enzymes . This binding can lead to changes in the enzyme’s conformation and activity. Additionally, the thiol group of the compound can undergo oxidation-reduction reactions, influencing the redox state of the cell and affecting the activity of redox-sensitive proteins . These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions In vitro studies have indicated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression . In vivo studies are necessary to fully understand its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties and enzyme modulation . At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly . It is essential to determine the optimal dosage for therapeutic applications to avoid potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with metalloenzymes can alter the catalytic activity of these enzymes, affecting the overall metabolic balance within the cell . Additionally, its redox properties can impact the cellular redox state, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with metal ions can lead to its accumulation in organelles involved in metal homeostasis . Additionally, its redox properties may result in its localization to compartments with high oxidative stress . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The process begins with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. This intermediate is cyclized with hydrazine hydrate to yield the desired triazole compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with metal ions, while the amino and phenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in coordination chemistry and as a corrosion inhibitor .

Properties

IUPAC Name

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHZPGPLNUEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177234
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22706-11-2
Record name 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22706-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
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Record name 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
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Q & A

A: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. It forms a protective film on the metal surface through molecular adsorption, hindering the interaction between the metal and the corrosive environment.

A: While the provided abstracts do not specify all spectroscopic data, the molecular formula of APTT is C8H8N4S and its molecular weight is 192.25 g/mol. Various spectroscopic techniques like FTIR, 1H NMR, 13C NMR, 31P NMR, and mass spectrometry have been used to characterize APTT and its derivatives.

A: The inhibition efficiency of APTT increases with increasing concentration. Studies have shown that inhibition efficiencies exceeding 90% can be achieved at concentrations as low as 80 × 10–5 M.

A: APTT adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. The negative value of the free energy of adsorption (ΔGads) indicates that the adsorption is a spontaneous process and suggests chemisorption.

A: While APTT demonstrates effective corrosion inhibition, its efficiency generally decreases with increasing temperature. This suggests that the adsorption of APTT on the metal surface is weakened at higher temperatures.

ANone: Yes, APTT and its derivatives have been explored for various applications including:

    A: * High Efficiency: APTT exhibits high inhibition efficiencies, even at low concentrations, making it a cost-effective option.

    • Compatibility: APTT has shown effectiveness in protecting various metals, including mild steel and aluminum alloys, from corrosion in acidic environments.

    A: Molecular dynamics simulations have been employed to investigate the interactions of APTT derivatives in various media, including vacuum, water, and acidic solutions. These simulations provide insights into the total energies, interaction energies, angle parameters, and conformations of these molecules in different environments, complementing experimental findings.

    ANone: Several techniques are employed to study APTT's corrosion inhibition, including:

      A: APTT can exist in different tautomeric forms, influencing its properties and reactivity. For example, studies have shown that the thione tautomer of APTT exhibits higher stability in solution due to intermolecular hydrogen bonding. Understanding tautomerism is crucial for predicting the behavior of APTT and its derivatives in various applications.

      ANone: The provided research primarily focuses on the synthesis, characterization, and applications of APTT and its derivatives. Further research is needed to comprehensively assess the environmental impact and degradation of APTT, including its ecotoxicological effects and potential for bioaccumulation.

      A: Yes, APTT serves as a versatile building block for various heterocyclic compounds. It undergoes facile condensation reactions to yield thiadiazaphosphol-2-ones, Schiff bases, and triazole-based ionic liquids and salts, which have potential applications in different fields.

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